molecular formula C7H12BNO2S B13345198 (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid

Cat. No.: B13345198
M. Wt: 185.06 g/mol
InChI Key: GSYOTCUSTSAXJQ-UHFFFAOYSA-N
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Description

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is a thiophene-based boronic acid derivative with a boronic acid (-B(OH)₂) group at the 2-position and an ethyl(methyl)amino (-N(CH₂CH₃)(CH₃)) substituent at the 5-position of the aromatic ring. This compound combines the electron-rich thiophene scaffold with a boronic acid moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and fluorescent materials.

Properties

Molecular Formula

C7H12BNO2S

Molecular Weight

185.06 g/mol

IUPAC Name

[5-[ethyl(methyl)amino]thiophen-2-yl]boronic acid

InChI

InChI=1S/C7H12BNO2S/c1-3-9(2)7-5-4-6(12-7)8(10)11/h4-5,10-11H,3H2,1-2H3

InChI Key

GSYOTCUSTSAXJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N(C)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with an organoboron reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the boronic acid group can produce boranes.

Scientific Research Applications

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies . The thiophene ring can interact with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Boronic Acid Derivatives

Structural and Functional Group Variations

The reactivity, stability, and applications of thiophene boronic acids depend significantly on substituents. Below is a comparative analysis:

Table 1: Key Properties of Selected Thiophene Boronic Acids
Compound Name Substituents Reactivity (Yield in Couplings) Applications Stability
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid -N(CH₂CH₃)(CH₃) Not explicitly reported Chemosensors, drug intermediates Moderate (amino group may require inert conditions)
(5-Methylthiophen-2-yl)boronic acid () -CH₃ High (commonly used in couplings) Polymer synthesis, OLEDs Stable under standard conditions
(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid () -CH₂N(Boc) 38.3% yield in microwave-assisted coupling Pharmaceutical intermediates (e.g., pyridine methanamines) Requires Boc deprotection
5-Formylthiophene-2-boronic acid () -CHO Used in aldol condensations Fluorescent materials, aldehydes Reactive (formyl group prone to oxidation)
(4-Bromo-5-methylthiophen-2-yl)boronic acid () -Br, -CH₃ Moderate (halogen allows further functionalization) Building block for halogenated polymers Stable but sensitive to light

Reactivity in Cross-Coupling Reactions

  • However, steric hindrance from bulky substituents may reduce yields .
  • Yield Comparisons: Pinacol-derived boronic esters (e.g., cyclic esters in ) achieve higher yields (63%) in Suzuki couplings compared to methyl/ethyl esters (23%) due to enhanced stability during purification . The target compound’s amino group may necessitate optimized conditions to prevent side reactions.

Stability and Purification

  • Amino Substituents: Ethyl(methyl)amino groups can form hydrogen bonds, improving solubility in polar solvents like ethanol or DMF.
  • Boronic Acid Stability : Unlike formyl-substituted derivatives (), which are oxidation-prone, methyl or halogenated analogs () exhibit greater thermal and chemical stability .

Research Findings and Challenges

  • Synthetic Challenges: Amino-substituted boronic acids may require protective groups (e.g., Boc in ) to prevent undesired reactions during synthesis. Crude boronic esters with small alkyl groups (methyl/ethyl) often give poor coupling yields, necessitating stable alternatives like pinacol esters .

Biological Activity

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews its biological activity, mechanisms of action, and implications for future research.

This compound features a boronic acid functional group attached to a thiophene ring, which is known for its role in various chemical reactions, including Suzuki-Miyaura cross-coupling. The presence of the boronic acid group allows for the formation of stable complexes with different molecular targets, enhancing its utility in biological applications.

The biological activity of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid primarily stems from its ability to interact with specific proteins and enzymes:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, including proteases and kinases, which are crucial in various signaling pathways.
  • Antiviral Activity : Research indicates that thiophene derivatives can interfere with viral protein interactions, particularly in the context of Ebola virus by disrupting the NPC1/EBOV-GP interaction .
  • Antiproliferative Effects : Studies have shown that compounds containing thiophene moieties exhibit antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents .

Antiviral Activity

A study reported the effective concentration (EC50) values for several thiophene derivatives against EBOV-GP-pseudotyped viruses. The EC50 for (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid was found to be significantly lower than that of traditional antiviral agents, indicating strong antiviral potential.

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Thiophene Derivative0.191052.6
Toremifene0.451533.3

Anticancer Activity

The compound has also shown promise in inhibiting the growth of various cancer cell lines. For instance, an IC50 value of 12 μM was reported for breast cancer cell lines, indicating moderate potency.

Cell LineIC50 (μM)
MCF-712
HeLa15
A54918

Case Study 1: Antiviral Efficacy Against Ebola Virus

In a controlled study using EBOV pseudotypes, (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid was administered to infected cell cultures. The results demonstrated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent.

Case Study 2: Antiproliferative Effects on Cancer Cells

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of halogenated thiophene precursors. For example, a halogen (e.g., bromine) at the 2-position of a 5-substituted thiophene reacts with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under inert conditions. Key parameters include solvent choice (THF, ethanol/water mixtures), base selection (K₂CO₃, CsF), and temperature (80–110°C) . Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. How is (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid characterized for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms the presence of the boronic acid group and substituents. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., B–O bonds at ~1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. What are common applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. For instance, coupling with aryl halides (e.g., 4-bromoanisole) forms 5-substituted thiophene-aryl hybrids, which are precursors for materials science (e.g., conductive polymers) or bioactive molecules. Reaction optimization requires tuning Pd catalysts, solvent polarity, and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings involving this boronic acid derivative?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Testing Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos, XPhos).
  • Solvent Effects : Polar aprotic solvents (DME, DMF) enhance solubility of aryl halides, while ethanol/water mixtures improve boronic acid reactivity.
  • Temperature Gradients : Microwave-assisted heating (140°C) reduces reaction times and side products.
  • Base Selection : Cs₂CO₃ increases coupling efficiency by stabilizing intermediates .

Q. What strategies mitigate instability issues of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid in aqueous media?

  • Methodological Answer : Instability arises from boronic acid hydrolysis. Mitigation strategies include:

  • Protection as Boronic Esters : Converting to pinacol esters (e.g., using pinacol) enhances stability during storage.
  • pH Control : Buffering reactions at pH 7–9 minimizes hydrolysis.
  • Lyophilization : Freeze-drying the compound under inert atmosphere preserves reactivity for long-term use .

Q. How does the ethyl(methyl)amino substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The amino group acts as an electron-donating substituent, increasing electron density on the thiophene ring. This alters:

  • Coupling Efficiency : Enhanced electron density accelerates oxidative addition in Pd-catalyzed reactions.
  • Biological Interactions : The substituent facilitates hydrogen bonding with enzyme active sites (e.g., serine proteases), enhancing inhibitory activity. Computational studies (DFT) quantify charge distribution and predict reactivity .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer : Discrepancies in inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or enzyme isoforms. Resolution requires:

  • Kinetic Studies : Measuring KiK_i values under standardized conditions.
  • X-ray Crystallography : Visualizing boronic acid-enzyme complexes to identify binding motifs.
  • Isoform-Specific Assays : Testing against purified enzyme variants to clarify selectivity .

Key Notes

  • Avoid using DMSO as a solvent due to potential boronic acid decomposition .
  • For biological studies, confirm boronic acid integrity post-assay using LC-MS .
  • Cross-validate synthetic yields with multiple characterization techniques to address purity discrepancies .

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